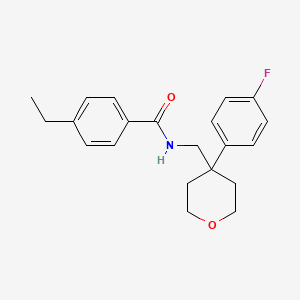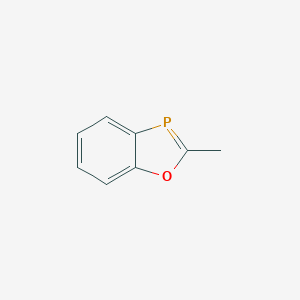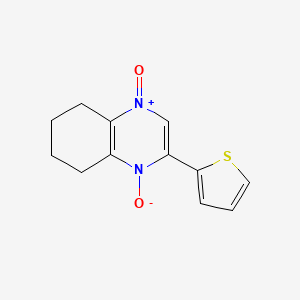![molecular formula C20H18O2 B14141958 [4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate CAS No. 185912-82-7](/img/structure/B14141958.png)
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by its unique structure, which includes a propylphenyl group and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate typically involves the coupling of a propylphenyl acetylene with a phenylpropanoic acid derivative. The reaction is often catalyzed by palladium complexes under mild conditions. The process can be summarized as follows:
Preparation of Propylphenyl Acetylene: This is achieved by the alkylation of phenylacetylene with propyl halides in the presence of a strong base such as sodium amide.
Coupling Reaction: The propylphenyl acetylene is then coupled with a phenylpropanoic acid derivative using a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar phenylpropanoid structure but with methoxy groups.
3-phenylprop-2-enal: Another phenylpropanoid with an aldehyde functional group.
Uniqueness
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate is unique due to its ethynyl linkage and propyl substitution, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications and differentiate it from other phenylpropanoids.
Properties
CAS No. |
185912-82-7 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[4-[2-(4-propylphenyl)ethynyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C20H18O2/c1-3-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)22-20(21)4-2/h4,6-9,12-15H,2-3,5H2,1H3 |
InChI Key |
ZJOIGKYWAJEWJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)


![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)

![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)

![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)

![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)
